Quarfloxin, (R)-

Description

Significance of Non-Canonical Nucleic Acid Structures in Biological Systems

For decades, the DNA double helix stood as the central paradigm of genetic information storage. However, it is now understood that DNA and RNA can fold into a variety of alternative, or "non-canonical," secondary structures. mdpi.com These structures, including G-quadruplexes, i-motifs, and triplexes, are not mere structural curiosities but are increasingly recognized as key players in a multitude of essential biological processes. nih.govnih.gov

G-quadruplexes (G4s) are four-stranded structures formed in guanine-rich sequences of nucleic acids. nih.govnih.gov Their formation is stabilized by the stacking of G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. frontiersin.org The presence of a central cation, typically potassium or sodium, further stabilizes this structure. frontiersin.org Bioinformatic analyses have revealed that potential G4-forming sequences are not randomly distributed throughout the genome but are concentrated in functionally significant regions. nih.govnih.gov These include telomeres, the protective caps (B75204) at the ends of chromosomes, and promoter regions of numerous genes, including many oncogenes. mdpi.comnih.govnih.gov

The strategic location of G4s implicates them in the regulation of fundamental cellular activities such as DNA replication, transcription, and the maintenance of telomere stability. nih.govresearchgate.net They can act as regulatory switches, influencing gene expression by modulating the binding of transcription factors or impeding the progression of RNA polymerase. nih.govmdpi.com The dynamic formation and resolution of G4 structures, often facilitated by specific helicase proteins, underscore their integral role in maintaining genomic integrity. nih.govoup.com

Rationale for G-Quadruplexes as Novel Molecular Targets in Drug Discovery

The discovery of G-quadruplexes' involvement in critical cellular functions, particularly those dysregulated in diseases like cancer, has established them as compelling molecular targets for therapeutic intervention. mdpi.comnih.gov Several key factors underpin the rationale for targeting G4s in drug discovery.

Firstly, the over-representation of G4-forming sequences in the promoter regions of oncogenes such as c-MYC, BCL-2, and KRAS presents a unique opportunity for targeted cancer therapy. nih.govnih.govpurdue.edu Stabilization of these G4 structures by small-molecule ligands can act as a "silencer," downregulating the transcription of these cancer-driving genes. nih.gov This approach offers a novel strategy to inhibit hard-to-target proteins that may lack conventional binding pockets for small molecules. frontiersin.orgpurdue.edu

Secondly, the telomeres of human chromosomes contain guanine-rich sequences that readily form G-quadruplexes. oup.com In the majority of cancer cells, the enzyme telomerase is reactivated to maintain telomere length, enabling cellular immortality. nih.gov Small molecules that stabilize the G4 structures at telomeres can inhibit telomerase activity, leading to telomere shortening and eventual cell death. nih.govnih.gov

The structural diversity among different G-quadruplexes, based on loop lengths and orientations, suggests that selective targeting of specific G4s may be achievable. nih.gov This potential for selectivity is a significant advantage, as it could minimize off-target effects and lead to more precise therapeutic outcomes. frontiersin.orgnih.gov The development of dual-targeting agents that simultaneously stabilize G4 structures and inhibit other cancer-related enzymes, such as topoisomerases, is also an emerging and promising strategy. mdpi.com

Historical Development of G-Quadruplex-Targeting Agents, Including Quarfloxin, (R)- (CX-3543)

The journey to develop G-quadruplex-targeting agents began with the recognition of their therapeutic potential in the mid-1990s, initially focusing on telomeres as an anti-cancer strategy. nih.gov Early research identified compounds that could bind to and stabilize telomeric G4 DNA, thereby inhibiting telomerase. nih.gov

The first generation of G4-targeting agents often repurposed known DNA-binding scaffolds. Anthraquinone derivatives, for example, were among the first compounds shown to inhibit telomerase through G4 stabilization. nih.gov Another notable early example is the porphyrin compound TMPyP4, which was demonstrated to stabilize the G-quadruplex in the MYC promoter and consequently inhibit its expression. nih.gov Natural products have also been a rich source of G4 ligands, with Telomestatin, a macrocycle isolated from Streptomyces annulatus, showing potent telomerase-inhibiting activity by binding to telomeric G4s. nih.gov

This foundational work paved the way for the rational design of more specific and potent G4-targeting molecules. The focus expanded from telomeres to include G4s in the promoter regions of various oncogenes. nih.gov This led to the development of a diverse range of chemical scaffolds, including ellipticine (B1684216) derivatives, quinoxaline (B1680401) analogs, and berberine (B55584) derivatives. nih.govmdpi.com

Within this historical context, Quarfloxin (CX-3543) emerged as a significant development. It was rationally designed as a small-molecule therapeutic to selectively target aberrant ribosomal RNA (rRNA) biogenesis in cancer cells. fiercebiotech.comaacrjournals.org Cylene Pharmaceuticals developed Quarfloxin, which was derived from the fluoroquinolone class of drugs. fiercebiotech.comnewdrugapprovals.org The primary mechanism of action identified for Quarfloxin was the disruption of the interaction between the nucleolin protein and a G-quadruplex structure within the ribosomal DNA (rDNA). newdrugapprovals.orgnih.gov This interaction is crucial for rRNA biogenesis, a process that is significantly amplified in cancer cells. fiercebiotech.comnewdrugapprovals.org By disrupting this complex, Quarfloxin was shown to induce apoptosis selectively in cancer cells. fiercebiotech.comaacrjournals.org Quarfloxin advanced into clinical trials, representing a key milestone in the translation of G-quadruplex-targeting strategies from the laboratory to the clinic. newdrugapprovals.orgresearchgate.net

Overview of Quarfloxin, (R)- as a Fluoroquinolone Derivative in Academic Research

Quarfloxin, (R)- (also known as CX-3543) is a synthetic small molecule belonging to the fluoroquinolone class of compounds. newdrugapprovals.orgaacrjournals.org While fluoroquinolones are traditionally known as antibiotics that target bacterial DNA gyrase, Quarfloxin was specifically designed and developed for its anticancer properties, stemming from its ability to interact with G-quadruplex DNA. nih.govaacrjournals.org

The development of Quarfloxin was part of a broader effort to explore fluoroquinolone derivatives as potential G4-targeting agents. nih.gov Research indicated that certain fluoroquinolones could possess dual activity, interacting with both topoisomerase II and G-quadruplexes. nih.gov Quarfloxin was initially investigated for its ability to target the G-quadruplex in the promoter of the c-MYC oncogene. nih.govresearchgate.net

However, subsequent and more detailed studies, particularly at Cylene Pharmaceuticals, elucidated its primary mechanism of action as the disruption of a critical protein-DNA complex in the nucleolus. nih.govaacrjournals.org Specifically, Quarfloxin was found to displace the protein nucleolin from G-quadruplex structures on the ribosomal DNA (rDNA). nih.gov This action leads to a rapid redistribution of nucleolin from the nucleoli, inhibition of rRNA synthesis, and subsequent apoptotic cell death in cancer cells. nih.govaacrjournals.org A key finding was that Quarfloxin concentrates in the nucleoli of cancer cells, which likely contributes to its selective action on rRNA synthesis over other cellular processes. aacrjournals.org

Quarfloxin entered Phase I and later Phase II clinical trials for various cancers, including advanced solid tumors and neuroendocrine carcinomas, making it one of the pioneering G-quadruplex-targeting drugs to be evaluated in humans. newdrugapprovals.orgresearchgate.netresearchgate.net Although the company that developed it, Cylene Pharmaceuticals, ceased operations in 2013, the research and clinical data generated for Quarfloxin have provided invaluable insights into the therapeutic potential and challenges of targeting G-quadruplexes. newdrugapprovals.org A follow-up compound, CX-5461 (Pidnarulex), was subsequently developed, building on the knowledge gained from the Quarfloxin program. nih.gov

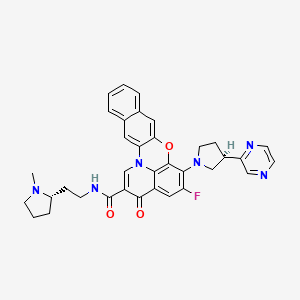

Structure

3D Structure

Properties

CAS No. |

783361-78-4 |

|---|---|

Molecular Formula |

C35H33FN6O3 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

InChI Key |

WOQIDNWTQOYDLF-RPWUZVMVSA-N |

Isomeric SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

Canonical SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Quarfloxin, R

Interaction with G-Quadruplex DNA Structures

Quarfloxin is a G-quadruplex-interactive agent, designed to target these four-stranded DNA structures which are prevalent in regions of the genome critical for cancer cell function. nih.gov G-quadruplexes (G4s) are non-canonical DNA structures formed in guanine-rich sequences that play roles in regulating gene expression, and their stabilization can interfere with cellular processes like transcription. rsc.orgnih.gov Quarfloxin was developed from a line of fluoroquinolones, evolving from compounds with dual topoisomerase II and G4 interactions to a molecule with significantly increased selectivity for G-quadruplexes over duplex DNA. researchgate.netaacrjournals.orgnih.gov This selectivity allows it to target specific DNA-protein interactions crucial for cancer cell survival. nih.gov

Binding to Ribosomal DNA (rDNA) G-Quadruplexes

The primary molecular target of Quarfloxin is G-quadruplex structures located within ribosomal DNA (rDNA). nih.govaacrjournals.org The genes that code for ribosomal RNA (rRNA) are essential for ribosome biogenesis, a process that is highly upregulated in cancer cells to support their demand for protein synthesis and rapid growth. nih.gov The non-template strand of the rDNA contains numerous sequences with the potential to form G-quadruplexes. researchgate.netnih.govacs.org Research has shown that Quarfloxin preferentially concentrates in the nucleolus, the site of rRNA synthesis, where it binds to these rDNA G-quadruplexes. aacrjournals.orgnih.gov In one analysis, 14 putative G-quadruplex-forming sequences were identified in the rDNA, and Quarfloxin was found to disrupt the protein complexes at 13 of these sites. nih.gov

Displacement of Nucleolin from rDNA Quadruplexes

A critical protein, nucleolin, binds to rDNA G-quadruplexes and is essential for the transcription of rRNA by RNA Polymerase I. aacrjournals.orgresearchgate.net Quarfloxin functions by disrupting the vital interaction between nucleolin and these rDNA G-quadruplexes. researchgate.netnih.gov The binding of Quarfloxin to the G4 structures displaces nucleolin, causing it to relocate from the nucleolus to the nucleoplasm. aacrjournals.orgnih.govresearchgate.net This displacement and redistribution of nucleolin is a key event, as it directly leads to the inhibition of ribosome synthesis and can trigger apoptosis (programmed cell death) in cancer cells. researchgate.netnih.govaacrjournals.orgnih.gov

Modulation of c-MYC Promoter G-Quadruplexes and Transcriptional Regulation

While the primary mechanism of Quarfloxin involves the disruption of the nucleolin/rDNA complex, it also influences the expression of the c-MYC oncogene. researchgate.netnih.gov The promoter region of the c-MYC gene contains a well-characterized G-quadruplex structure that acts as a silencer element. aacrjournals.orgnih.gov Although Quarfloxin was initially shown to inhibit c-MYC mRNA expression, this is now understood to be a downstream effect of its primary action. researchgate.netnih.govacs.org The proposed mechanism suggests that the nucleolin displaced from the nucleolus relocates to the nucleoplasm, where it can then bind to the G-quadruplex in the c-MYC promoter, leading to the inhibition of c-MYC transcription. aacrjournals.orgnih.gov One study noted an 85% inhibition of MYC transcription in tumor tissues from mice treated with Quarfloxin. aacrjournals.org

Inhibition of Ribosomal RNA (rRNA) Synthesis

The direct consequence of Quarfloxin's interaction with the nucleolin/rDNA G-quadruplex complex is the potent and selective inhibition of ribosomal RNA (rRNA) synthesis. researchgate.netaacrjournals.orgnih.gov This process, known as ribosome biogenesis, is a critical rate-limiting step for cell growth and is frequently deregulated and accelerated in cancer cells. By targeting this pathway, Quarfloxin selectively hampers the machinery that cancer cells rely on for their proliferation. nih.gov

Disruption of RNA Polymerase I (Pol I) Activity

RNA Polymerase I (Pol I) is the dedicated enzyme responsible for transcribing rRNA genes in the nucleolus. Quarfloxin's ability to disrupt the nucleolin/rDNA complex directly interferes with the function of Pol I. nih.govacs.org By displacing nucleolin, which is required for Pol I-mediated transcription, Quarfloxin effectively inhibits the elongation step of rRNA synthesis. researchgate.net This leads to a rapid and significant reduction in the production of pre-rRNA transcripts. Studies in T. brucei, for example, demonstrated that treatment with Quarfloxin led to a dramatic reduction in pre-rRNA precursor levels within just 15 minutes.

**Table 1: Effect of Quarfloxin on rRNA Precursor Levels in T. brucei*** *This interactive table summarizes the rapid inhibition of RNA Polymerase I activity by Quarfloxin, as measured by the reduction in ribosomal RNA precursor transcripts.

| rRNA Precursor Target | Time Point | Concentration | Percent Reduction (%) | Reference |

| Precursor 1 | 15 min | 1 µM | 98.5 | |

| Precursor 2 | 15 min | 1 µM | 91.3 |

Preferential Inhibition of RNA Synthesis Over DNA and Protein Synthesis

A key feature of Quarfloxin's mechanism is its high degree of selectivity. Research has demonstrated that Quarfloxin preferentially inhibits RNA synthesis, specifically the Pol I-driven transcription of rRNA, while having minimal to no direct inhibitory effects on DNA synthesis or protein synthesis at comparable concentrations. The reduction in DNA synthesis was observed only at concentrations high enough to severely impact cell viability, indicating it is a secondary effect. This specificity distinguishes it from other compounds and highlights its targeted action on ribosome biogenesis.

Table 2: Selective Inhibition of Macromolecule Synthesis by Quarfloxin (CX-3543) This interactive table shows data from studies measuring the incorporation of tritiated precursors in HCT 116 colorectal adenocarcinoma cells, demonstrating Quarfloxin's preferential inhibition of RNA synthesis.

| Compound | Concentration | Duration | Inhibition of RNA Synthesis ([³H]-uridine) | Inhibition of DNA Synthesis ([³H]-thymidine) | Inhibition of Protein Synthesis ([³H]-methionine) | Reference |

| Quarfloxin | 1 µmol/L | 2 hours | ~75% | No significant inhibition | No significant inhibition | |

| Actinomycin D (Control) | 1 µmol/L | 2 hours | ~90% | ~90% | Not specified | |

| Aphidicolin (Control) | 1 µmol/L | 2 hours | Not specified | ~95% | Not specified | |

| Cycloheximide (Control) | 1 µmol/L | 2 hours | Not specified | Not specified | ~98% |

Comparison with RNA Polymerase II (Pol II) Transcription Modulation

Quarfloxin, (R)- demonstrates a notable selectivity in its modulation of transcription. While it is a potent inhibitor of RNA Polymerase I (Pol I), which is responsible for the synthesis of ribosomal RNA (rRNA), its effect on RNA Polymerase II (Pol II) transcription is significantly less pronounced. aacrjournals.orgaacrjournals.org Studies have shown that at concentrations where Quarfloxin effectively suppresses rRNA synthesis, it does not inhibit the Pol II-driven transcription of key oncogenes such as bcl-2, c-myb, c-myc, and k-ras. aacrjournals.org For instance, in A549 lung carcinoma cells, Quarfloxin inhibited rRNA synthesis with an IC50 of 1.8 μmol/L, yet it had no inhibitory effect on the mRNA levels of these Pol II-transcribed genes. aacrjournals.org This specificity suggests that the primary mechanism of Quarfloxin is not a general inhibition of transcription but a targeted disruption of ribosome biogenesis. aacrjournals.orgnih.gov

Induction of Cellular Stress Responses

Quarfloxin, (R)- triggers a cascade of cellular stress responses, primarily stemming from its disruption of nucleolar function. aacrjournals.orgnih.govresearchgate.net This leads to the activation of well-defined stress pathways that are critical in determining the fate of the cell.

Nucleolar Stress Response and Disintegration

The nucleolus is a primary target of Quarfloxin. aacrjournals.orgnih.gov The compound accumulates in the nucleoli of cancer cells, where it disrupts the interaction between the nucleolin protein and G-quadruplex structures within the ribosomal DNA (rDNA). aacrjournals.orgfiercebiotech.comnewdrugapprovals.org This disruption is a key event that leads to the inhibition of rRNA synthesis. aacrjournals.orgaacrjournals.org

A direct consequence of this action is the induction of nucleolar stress, characterized by the disintegration of the nucleolus. aacrjournals.orgnih.govresearchgate.net This is visually marked by the redistribution of essential nucleolar proteins, such as nucleolin, from the nucleolus to the nucleoplasm. aacrjournals.org This relocalization of nucleolin is a direct result of Quarfloxin's action and not a secondary effect of other stress responses, as it occurs even in cells lacking the p53 tumor suppressor protein. aacrjournals.org The morphological changes associated with nucleolar stress induced by agents like Quarfloxin can include the segregation of nucleolar components and the formation of "stress caps". nih.govresearchgate.net

Activation of p53 Pathway

The nucleolar stress induced by Quarfloxin is a potent activator of the p53 tumor suppressor pathway. aacrjournals.org The p53 protein, often called the "guardian of the genome," plays a central role in responding to cellular stress, including DNA damage and ribosomal biogenesis stress. nih.govyoutube.comyoutube.com Under normal conditions, p53 is kept at low levels through its interaction with negative regulators like MDM2. youtube.com

Upon nucleolar stress, ribosomal proteins can be released from the disrupted nucleolus and bind to MDM2, thereby preventing the degradation of p53. youtube.com This stabilization and activation of p53 leads to the transcriptional regulation of a host of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair. youtube.comyoutube.comnih.gov The activation of the p53 pathway is a critical link between the initial disruption of ribosome biogenesis by Quarfloxin and the ultimate induction of programmed cell death. aacrjournals.org

Mechanisms of Apoptotic Cell Death Induction

Quarfloxin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. aacrjournals.orgaacrjournals.orgnih.govfiercebiotech.comnewdrugapprovals.org This apoptotic response is the culmination of the molecular events initiated by the drug. The inhibition of rRNA synthesis and the subsequent nucleolar stress and p53 activation are key upstream events that converge to trigger apoptosis. aacrjournals.orgnih.gov

The mechanisms of apoptosis are multifaceted and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govplos.org In the context of Quarfloxin, the activation of p53 can lead to the upregulation of pro-apoptotic proteins such as BAX, PUMA, and NOXA, which act on the mitochondria to release cytochrome c. youtube.com This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. plos.org The induction of apoptosis by Quarfloxin has been observed across various cancer cell lines. aacrjournals.orgfiercebiotech.com For example, Quarfloxin triggered apoptosis in multiple tumor cell lines with an average IC50 of approximately 1.0 uM. aacrjournals.org Furthermore, the induction of apoptosis can also be linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which are common mechanisms of cell death induced by various anticancer agents. nih.govresearchgate.net

Dual Interactions with Topoisomerase Enzymes

While the primary mechanism of Quarfloxin is the disruption of ribosome biogenesis, its structural similarity to fluoroquinolone antibiotics, known to interact with topoisomerases, has prompted investigations into its effects on these enzymes. aacrjournals.org

Topoisomerase II (Top2) Interactions and Trapping

Topoisomerase II (Top2) enzymes are crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks. nih.gov Some anticancer drugs, known as Top2 poisons, work by stabilizing the covalent complex between Top2 and DNA, leading to DNA damage. nih.govdrugbank.com

Initial research based on the fluoroquinolone scaffold suggested a potential for Quarfloxin to interact with Top2. nih.govresearchgate.net However, extensive studies have shown that Quarfloxin does not function as a typical Top2 poison. aacrjournals.org In cell-free assays, even at high concentrations, Quarfloxin did not induce the formation of the cleavable complex, which is the hallmark of a Top2 poison. aacrjournals.org Furthermore, cellular studies revealed that Quarfloxin does not significantly inhibit DNA synthesis at concentrations where it exerts its primary antiproliferative effects, which would be expected if it were a potent Top2 inhibitor. aacrjournals.org This indicates that the primary anticancer activity of Quarfloxin is not mediated through the trapping of Topoisomerase II. aacrjournals.org

Replication-Dependent DNA Damage Induction

Quarfloxin, (R)- is recognized for its ability to induce DNA damage that is intrinsically linked to the process of DNA replication. The primary mechanism underpinning this activity is its role as a G-quadruplex (G4) stabilizer. G-quadruplexes are non-canonical secondary structures that can form in guanine-rich sequences of DNA. By binding to and stabilizing these structures, Quarfloxin, (R)- creates physical impediments that interfere with the progression of the DNA replication machinery.

The stabilization of G4 structures by Quarfloxin, (R)- can lead to the stalling of replication forks. nih.govresearchgate.net When a replication fork encounters a stabilized G4 structure, its progression is halted, leading to a state of replication stress. This interruption in the duplication of the genome triggers a cellular response known as the DNA Damage Response (DDR). A key marker of this response is the phosphorylation of the histone variant H2AX, forming γH2AX, which accumulates at sites of DNA damage. researchgate.net

Research has shown that treatment of cells with G4-stabilizing ligands, including those with similar mechanisms to Quarflofen, (R)-, results in an increase in markers of DNA damage. researchgate.net In studies involving the related compound CX-5461, which also stabilizes G-quadruplexes, a clear induction of DNA damage has been observed. nih.gov While Quarfloxin, (R)- also functions as a DNA damaging agent, some studies in specific contexts, such as in the malaria parasite Plasmodium falciparum, have indicated that it may cause weaker signatures of DNA damage compared to CX-5461, suggesting a potentially more complex or multifactorial mode of action in certain organisms. nih.gov

The induction of DNA damage by Quarfloxin, (R)- is particularly effective in cells that are actively proliferating, as the replication process is a prerequisite for the collision between the replication machinery and the stabilized G4 structures. This replication-dependent mechanism of action provides a degree of selectivity for rapidly dividing cancer cells over their quiescent normal counterparts.

Table 1: Cellular Effects of Quarfloxin, (R)- Induced Replication Stress

| Cellular Process | Effect of Quarfloxin, (R)- | Key Molecular Events | Supporting Evidence |

| DNA Replication | Stalling of replication forks | Stabilization of G-quadruplex structures | Observed with G4-stabilizing ligands nih.govresearchgate.net |

| DNA Damage Response | Activation | Phosphorylation of H2AX (γH2AX) | Increased γH2AX foci upon treatment with G4 ligands researchgate.net |

| Cell Cycle | Potential for S-phase arrest | Checkpoint activation due to replication stress | A common consequence of replication fork stalling |

Distinction from Direct Topoisomerase Inhibition in Cellular Contexts

Quarfloxin, (R)- and its derivatives originate from the fluoroquinolone class of compounds, which are historically known for their interactions with topoisomerase enzymes. nih.govnih.gov However, in cellular contexts, the primary mechanism of Quarfloxin, (R)- is distinct from that of direct topoisomerase inhibitors.

Direct topoisomerase inhibitors, such as etoposide (B1684455) or doxorubicin, function by trapping the topoisomerase enzyme in a covalent complex with DNA, leading to the formation of DNA double-strand breaks. In contrast, studies on Quarfloxin, (R)- have highlighted a different primary mode of action. It has been shown to disrupt the interaction between the nucleolin protein and a G-quadruplex structure within the ribosomal DNA (rDNA). medchemexpress.comnih.gov This disruption leads to an inhibition of ribosomal RNA (rRNA) synthesis, a process crucial for ribosome biogenesis and, consequently, cell growth and proliferation. nih.gov

While the precursor molecules to Quarfloxin, (R)- were designed with dual topoisomerase II and G-quadruplex interactions in mind, Quarfloxin, (R)- itself was optimized to selectively target G-quadruplexes. nih.govnih.gov This selectivity is a key differentiating factor. More recent research on the related compound CX-5461 has suggested that its mechanism may involve the trapping of topoisomerase II at transcribed regions containing G4 structures, effectively acting as a topoisomerase poison. nih.govnih.gov However, for Quarfloxin, (R)-, the predominant evidence in many cellular systems points towards its role as a G-quadruplex stabilizer that indirectly causes replication-associated DNA damage, rather than directly inhibiting topoisomerase enzymatic activity.

This distinction is important for understanding its cellular effects and potential therapeutic applications. The mechanism of displacing a protein (nucleolin) from a specific DNA secondary structure (G-quadruplex) in the rDNA represents a more targeted approach compared to the broad enzymatic inhibition characteristic of many traditional topoisomerase inhibitors.

Table 2: Mechanistic Comparison: Quarfloxin, (R)- vs. Classical Topoisomerase II Inhibitors

| Feature | Quarfloxin, (R)- | Classical Topoisomerase II Inhibitors (e.g., Etoposide) |

| Primary Molecular Target | G-quadruplex structures in rDNA | Topoisomerase II enzyme |

| Primary Mechanism | Displacement of nucleolin from G-quadruplexes, inhibition of rRNA synthesis | Trapping of the topoisomerase II-DNA cleavage complex |

| Nature of DNA Damage | Replication-dependent, resulting from stalled forks | Direct formation of DNA double-strand breaks |

| Cellular Consequence | Inhibition of ribosome biogenesis, replication stress | Widespread DNA fragmentation |

G Quadruplex Recognition and Binding Specificity of Quarfloxin, R

General Principles of G-Quadruplex Ligand Binding

G-quadruplexes (G4s) are non-canonical four-stranded nucleic acid structures formed from guanine-rich sequences. wikipedia.org These structures are composed of stacked G-tetrads, which are square planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. researchgate.netnih.gov The stability of G-quadruplexes is enhanced by the presence of monovalent cations, such as potassium (K+) or sodium (Na+), which are coordinated in the central channel between the G-tetrads. researchgate.netnih.gov The unique architecture of G-quadruplexes, with their planar G-tetrads, grooves, and loops, provides multiple sites for interaction with small molecules, known as G-quadruplex ligands. researchgate.netnih.gov The primary modes of ligand binding are end-stacking interactions, groove binding, loop interactions, and in some cases, intercalation. researchgate.net

The most common mode of interaction for many G-quadruplex ligands is end-stacking, which involves the π-π stacking of a ligand's planar aromatic core with the external G-tetrads at either the 5' or 3' end of the G-quadruplex. researchgate.netresearchgate.net This interaction is a key feature for many well-characterized G-quadruplex ligands. nih.gov The extensive surface area of the G-tetrads provides a favorable platform for these stacking interactions. researchgate.net Ligands that bind via end-stacking often possess a large, flat aromatic system to maximize contact with the G-tetrad. researchgate.netresearchgate.net This mode of binding can effectively stabilize the G-quadruplex structure, which can, for example, inhibit the activity of enzymes like telomerase that act on these structures. researchgate.net The multimeric nature of some G-quadruplexes, where individual units can stack on top of each other, further highlights the significance of end-to-end stacking interactions in their higher-order assembly. acs.orgnih.gov

In addition to end-stacking, ligands can interact with the grooves and loops of G-quadruplexes. researchgate.netmdpi.com G-quadruplexes possess four grooves of varying widths. Ligands that bind in the grooves are typically more selective than end-stacking ligands as they recognize the specific conformations of the grooves in different G-quadruplex structures. oup.com These interactions are often stabilized by electrostatic interactions between positively charged moieties on the ligand and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov

The loops that connect the G-tracts of a G-quadruplex are also important recognition sites for ligands. mdpi.com The length and sequence of these loops vary among different G-quadruplexes, offering a basis for selective targeting. mdpi.com Ligands can possess flexible side chains that can fit into and interact with the specific architecture of these loops and grooves. researchgate.net

While intercalation is a well-known binding mode for duplex DNA, it was historically considered unlikely for the rigid structure of G-quadruplexes. nih.gov However, recent studies have provided evidence for ligand intercalation into G-quadruplex DNA. nih.gov This mode of binding involves the insertion of a ligand between the G-tetrads. nih.gov For this to occur, the G-quadruplex structure must undergo a conformational change to create space for the intercalator. nih.gov Ligands that have been shown to intercalate often possess a degree of conformational flexibility. nih.gov This mode of interaction is less common than end-stacking and groove binding.

Quarfloxin, (R)- Binding Modes to Specific G-Quadruplexes

Quarfloxin, (R)-, also known as CX-3543, is a fluoroquinolone derivative that was developed to target G-quadruplex structures. researchgate.netnewdrugapprovals.org Its design was based on extending the planar system of a fluoroquinolone nucleus to favor interaction with the G-tetrad over duplex DNA. researchgate.net Quarfloxin has been shown to disrupt the interaction between the nucleolin protein and a G-quadruplex structure within the ribosomal DNA (rDNA). newdrugapprovals.orgmedchemexpress.com

Quarfloxin has demonstrated the ability to bind to G-quadruplex sequences found in various organisms, including the malaria parasite Plasmodium falciparum. nih.govbiorxiv.org In vitro studies have confirmed that Quarfloxin can bind to G-quadruplex forming sequences from this parasite. nih.govbiorxiv.org The development of Quarfloxin involved medicinal chemistry efforts to enhance its selectivity for G-quadruplex DNA over duplex DNA, which successfully eliminated the topoisomerase II poisoning effect seen with its parent compounds. researchgate.net This suggests a degree of selectivity in its binding. However, the broad efficacy of Quarfloxin against a range of tumors in preclinical models might imply that it interacts with multiple G-quadruplex structures within the human genome. newdrugapprovals.org The compound was designed with groove-binding arms intended to increase selectivity between different G-quadruplexes. researchgate.net

A related compound, CX-5461, also derived from the same fluoroquinolone scaffold, was optimized for targeting RNA Polymerase I. nih.gov Interestingly, more recent research has indicated that the primary molecular target for CX-5461 is Topoisomerase II at transcribed regions containing G4s, highlighting the complexity of targeting these structures and the potential for multi-target activity. nih.gov While Quarfloxin was shown to be more potent than CX-5461 against P. falciparumin cellulo, both compounds were able to bind to the parasite's G4 sequences in vitro. nih.govbiorxiv.org

Table 1: Investigated G-Quadruplex Binding of Quarfloxin, (R)- and a Related Compound

| Compound | Target Organism/System | Binding Confirmed to G4 Sequences | Potency/Activity Note |

|---|---|---|---|

| Quarfloxin, (R)- | Plasmodium falciparum | Yes nih.govbiorxiv.org | More potent in cellulo than CX-5461 nih.govbiorxiv.org |

| Quarfloxin, (R)- | Human cancer cells | Yes (disrupts nucleolin-rDNA G4 interaction) newdrugapprovals.orgmedchemexpress.com | Induces apoptosis newdrugapprovals.org |

| CX-5461 | Plasmodium falciparum | Yes nih.govbiorxiv.org | Less potent in cellulo than Quarfloxin nih.govbiorxiv.org |

| CX-5461 | Human cancer cells | Yes (targets Top2 at G4-containing regions) nih.gov | Induces DNA damage nih.gov |

The binding of a ligand to a G-quadruplex can be affected by the surrounding ionic conditions. The thermal stability of a G-quadruplex, a measure of its structural integrity, increases with the concentration of stabilizing cations like K+. nih.gov Conversely, the addition of non-stabilizing cations can decrease stability. nih.gov This is due to the opposing effects of ions binding to the central channel (stabilizing) versus counterion condensation on the exterior of the structure (destabilizing). nih.gov Therefore, the binding affinity and specificity of Quarfloxin, (R)- for a particular G-quadruplex are likely to be modulated by the local concentration and type of cations present. While specific studies detailing the precise impact of different ionic environments on Quarfloxin's binding characteristics are not extensively available in the provided results, the fundamental principles of G-quadruplex stability suggest that such an influence is highly probable.

Interactions with G-Quadruplex-Binding Proteins (e.g., Nucleolin)

Quarfloxin, (R)- (also known as CX-3543) demonstrates a significant and specific interaction with G-quadruplex structures, which in turn affects the binding of various proteins to these nucleic acid motifs. The most extensively studied interaction is with nucleolin, a key protein involved in ribosome biogenesis.

The primary mechanism of action for Quarfloxin is the disruption of the complex formed between nucleolin and G-quadruplexes located in the ribosomal DNA (rDNA). researchgate.netnih.govmdpi.com Research has shown that Quarfloxin selectively targets these nucleolin/rDNA G-quadruplex complexes, leading to the displacement of nucleolin. aacrjournals.org This event triggers a cascade of cellular responses, most notably the inhibition of RNA Polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA). mdpi.comaacrjournals.org The disruption of rRNA synthesis ultimately leads to the induction of apoptosis in cancer cells. nih.govmdpi.com

Detailed research has identified specific G-quadruplex forming sequences (PQS) within the human rRNA genes. aacrjournals.org A computational search identified 14 potential G-quadruplex sites in the non-template strand of each human rRNA gene. researchgate.net Subsequent biochemical analyses confirmed the G-quadruplex nature of these sequences. aacrjournals.org

Of these identified rDNA G-quadruplexes, the majority were found to bind to nucleolin with high affinity. aacrjournals.org Specifically, all but three of the 14 identified PQS formed complexes with nucleolin, with most exhibiting dissociation constants (Kd) of less than 2 nmol/L. aacrjournals.org Six of these complexes showed an even higher affinity with a Kd of less than 1 nmol/L. aacrjournals.org Quarfloxin was shown to effectively disrupt all but one of these established nucleolin/rDNA G-quadruplex complexes. aacrjournals.org The inhibition constants (Ki) for this disruption were determined to be in the submicromolar range. aacrjournals.org This specific disruption of the nucleolin-rDNA G-quadruplex interaction underscores the targeted nature of Quarfloxin's activity.

The binding of Quarfloxin to rDNA G-quadruplexes leads to a notable redistribution of nucleolin from the nucleolus to the nucleoplasm. researchgate.net This relocalization of nucleolin is a key step in the downstream effects of the compound. While Quarfloxin was initially investigated for its potential to interact with the G-quadruplex in the MYC promoter, it was found to be preferentially concentrated in the nucleolus, where it exerts its primary effect on the nucleolin-rDNA axis. researchgate.net

While the interaction with nucleolin is the most prominent, the development of Quarfloxin from its precursor, QQ58, involved medicinal chemistry efforts to enhance its selectivity for G-quadruplex DNA over duplex DNA. researchgate.net This optimization led to the elimination of the topoisomerase II poisoning effect that was present in the parent compound. researchgate.net Studies have confirmed that Quarfloxin does not interfere with the function of Topoisomerase I or II in cells. aacrjournals.org Information regarding significant interactions of Quarfloxin with other G-quadruplex-binding proteins, such as helicases or PARP1, is not extensively documented, highlighting the specificity of its interaction with nucleolin at rDNA G-quadruplexes.

Table 1: Interaction of Quarfloxin, (R)- with Nucleolin and rDNA G-Quadruplexes

| Parameter | Finding | Source(s) |

| Primary Protein Target | Nucleolin | researchgate.netnih.govmdpi.comaacrjournals.org |

| Mechanism of Action | Disrupts the interaction between nucleolin and rDNA G-quadruplexes | researchgate.netnih.govmdpi.comaacrjournals.org |

| Cellular Consequence | Displacement of nucleolin from the nucleolus, inhibition of rRNA synthesis, and induction of apoptosis | researchgate.netnih.govmdpi.com |

| Identified rDNA PQS | 14 potential G-quadruplex forming sequences in the non-template strand | researchgate.net |

| Nucleolin Binding to rDNA G4 | All but three of the 14 PQS bind to nucleolin | aacrjournals.org |

| Binding Affinity (Nucleolin-rDNA G4) | Kd < 2 nmol/L for most complexes; six with Kd < 1 nmol/L | aacrjournals.org |

| Quarfloxin-mediated Disruption | Disrupts all but one of the nucleolin/rDNA G-quadruplex complexes | aacrjournals.org |

| Inhibition Constant (Ki) | Submicromolar range | aacrjournals.org |

| Interaction with Topoisomerases | Does not interfere with Topoisomerase I/II function | aacrjournals.org |

Preclinical Research on Therapeutic Applications of Quarfloxin, R

Antineoplastic Activity in In Vitro Cancer Models

Quarfloxin has demonstrated significant antineoplastic activity across a variety of human cancer cell lines in laboratory settings. Its ability to inhibit cancer cell growth is linked to its unique mechanism of targeting rRNA biogenesis, a pathway essential for the rapid proliferation of malignant cells. aacrjournals.org

Preclinical studies have shown that Quarfloxin effectively inhibits the proliferation of numerous cancer cell lines. In a broad cell viability assay, Quarfloxin inhibited multiple tumor cell lines with an average half-maximal inhibitory concentration (IC50) of approximately 1.0 µM. aacrjournals.org Its efficacy is particularly notable in neuroblastoma cells, where it shows IC50 values in the nanomolar range. medchemexpress.com Research indicates that neuroblastoma cell lines with MYCN amplification (or high levels of c-Myc) and functional p53 are more sensitive to the compound. medchemexpress.commedchemexpress.com

In addition to neuroblastoma, Quarfloxin has been shown to inhibit the proliferation of colon cancer cells, specifically the HT29 cell line. nih.gov This anti-proliferative effect is linked to the downregulation of c-Myc and the colon cancer-associated transcript-1 (CCAT1). nih.gov

Table 1: In Vitro Anti-proliferative Activity of Quarfloxin, (R)- in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| Multiple Lines | Various | Average IC50 of ~1.0 µM | aacrjournals.org |

| Neuroblastoma Lines | Neuroblastoma | IC50 values in the nanomolar range | medchemexpress.com |

| HT29 | Colon Cancer | Inhibition of cell proliferation | nih.gov |

| A549 | Lung Carcinoma | Induction of apoptosis at 5 µM | caymanchem.com |

| HL-60 | Promyelocytic Leukemia | Induction of apoptosis at 5 µM | caymanchem.com |

| MiaPaCa-2 | Pancreatic Cancer | Susceptible to growth inhibition | caymanchem.comaacrjournals.org |

| MDA-MB-231 | Breast Cancer | Susceptible to growth inhibition | caymanchem.com |

Quarfloxin's impact on cancer cells extends to the disruption of the cell division cycle. Studies have demonstrated that the compound induces cell cycle arrest in neuroblastoma cell lines. medchemexpress.commedchemexpress.com This arrest is part of the cellular response to the DNA damage and p53 signaling triggered by Quarfloxin. medchemexpress.com The disruption of rRNA synthesis, a key process for cell growth and division, is a primary contributor to this cell cycle blockade. cancer.govaacrjournals.org

A key feature of Quarfloxin's anticancer activity is its ability to selectively induce apoptosis in malignant cells. fiercebiotech.comnewdrugapprovals.org The mechanism centers on its ability to disrupt the interaction between nucleolin and G-quadruplex structures in rDNA. cancer.govaacrjournals.org This disruption leads to the inhibition of RNA Polymerase I, suppression of rRNA synthesis, and the redistribution of nucleolin from the nucleolus to the nucleoplasm. caymanchem.comaacrjournals.org This cascade of events ultimately triggers apoptotic cell death. cancer.govaacrjournals.org

This apoptotic effect has been observed across a range of cancer cell lines. For instance, treatment with Quarfloxin at a concentration of 5 µM induces apoptosis in both A549 lung carcinoma cells and HL-60 promyelocytic leukemia cells. caymanchem.com In colon cancer cells (HT29), the compound's ability to promote apoptosis is linked to its downregulation of the oncogenic long non-coding RNA, CCAT1. nih.gov Studies have also confirmed that chronic lymphocytic leukemia (CLL) cells are highly sensitive to the apoptotic effects of Quarfloxin. biospace.com

Efficacy in In Vivo Xenograft Models

The anticancer potential of Quarfloxin observed in cell cultures has been substantiated in preclinical animal models. The compound has demonstrated significant antitumor activity in multiple xenograft models of human cancer, where human tumor cells are implanted into immunocompromised mice. aacrjournals.org

In in vivo studies, Quarfloxin has shown the ability to effectively reduce tumor growth. caymanchem.com It has demonstrated potent efficacy against a broad spectrum of tumors in these preclinical models. fiercebiotech.comnewdrugapprovals.org

Specific examples of its efficacy include:

Pancreatic Cancer: In a xenograft model using MiaPaCa-2 pancreatic cancer cells, Quarfloxin treatment resulted in a tumor growth inhibition, indicated by a treated/control (T/C) tumor size ratio of 42%. aacrjournals.org

Breast Cancer: The compound was effective in reducing tumor growth in an MDA-MB-231 breast cancer mouse xenograft model. caymanchem.com

Colon Cancer: In vivo experiments with rats bearing HT29 colon cancer xenografts showed that Quarfloxin inhibited tumor growth, an effect associated with the downregulation of CCAT1. nih.gov

Table 2: Efficacy of Quarfloxin, (R)- in Preclinical Xenograft Models

| Cancer Type | Cell Line / Model | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | MiaPaCa-2 | Mouse Xenograft | T/C of 42% | aacrjournals.org |

| Breast Cancer | MDA-MB-231 | Mouse Xenograft | Reduction in tumor growth | caymanchem.com |

| Colon Cancer | HT29 | Rat Xenograft | Inhibition of xenograft tumor growth | nih.gov |

| Broad Range of Tumors | Xenograft Models | Animal Models | Potent in vivo efficacy | fiercebiotech.combiospace.com |

Biodistribution studies are crucial for understanding where a drug accumulates in the body. For Quarfloxin, these preclinical studies revealed a unique and therapeutically relevant characteristic. The compound shows a tendency to concentrate in neural crest tissues. fiercebiotech.comnewdrugapprovals.org This is particularly significant because certain types of tumors, such as carcinoid and neuroendocrine tumors (C/NET), arise from these very tissues. fiercebiotech.comnewdrugapprovals.org This targeted accumulation was a key reason for advancing Quarfloxin into clinical trials for patients with C/NET. fiercebiotech.com The biodistribution data confirmed that the drug accumulates in the specific tissues where these tumors originate, suggesting a potential for targeted therapeutic effects. fiercebiotech.comnewdrugapprovals.org

Anti-Parasitic Activity

Quarfloxin, (R)-, also known as CX-3543, has demonstrated significant potential as an anti-parasitic agent in preclinical investigations, particularly against the deadliest human malaria parasite, Plasmodium falciparum. This activity stems from its ability to interact with and stabilize G-quadruplex (G4) structures, which are non-canonical four-stranded nucleic acid secondary structures found in the parasite's genome. nih.govnih.gov The stabilization of these structures disrupts critical cellular processes, leading to parasite death.

Quarfloxin exhibits potent, nanomolar-range activity against the blood stages of P. falciparum, affecting all developmental stages of the parasite. nih.govnih.gov In vitro studies have established its efficacy in inhibiting parasite growth. The half-maximal effective concentration (EC50) of Quarfloxin against the 3D7 strain of P. falciparum has been reported to be approximately 127.4 nM. nih.gov This potency is notably higher than that of a related G-quadruplex stabilizing compound, CX-5461, which showed an EC50 of 434.5 nM in the same parasite strain. nih.gov This indicates that P. falciparum is significantly more sensitive to Quarfloxin. nih.govbiorxiv.org

The anti-malarial action of Quarfloxin is characterized by a rapid rate of kill. nih.gov Furthermore, investigations into the development of resistance have shown that P. falciparum does not readily develop resistance to Quarfloxin under in vitro culture conditions. biorxiv.org While the compound shows weaker signatures of inducing DNA damage compared to CX-5461, its superior toxicity to the parasite suggests a mode of action that may be more specific to Plasmodium and not solely reliant on DNA damage. nih.govnih.gov

Interactive Table: In Vitro Potency of Quarfloxin against P. falciparum

| Compound | Parasite Strain | EC50 (nM) | 95% Confidence Interval (nM) |

| Quarfloxin, (R)- | P. falciparum 3D7 | 127.4 | 110.3–143.8 |

| CX-5461 | P. falciparum 3D7 | 434.5 | 372.0–487.6 |

Data sourced from Yellu, M. et al. (2023). nih.gov

The mechanism of action of Quarfloxin in P. falciparum involves the induction of transcriptional dysregulation. nih.govbiorxiv.org By binding to G4 structures within the parasite's genome, Quarfloxin can interfere with the transcription of essential genes. biorxiv.org Studies have shown that treatment of P. falciparum with Quarfloxin leads to significant changes in the parasite's transcriptome. nih.govbiorxiv.org

Interestingly, while both Quarfloxin and CX-5461 cause transcriptional dysregulation, the sets of affected genes are largely different, suggesting distinct modes of action. nih.govbiorxiv.org In the case of Quarfloxin, it causes very little upregulation of genes, with its effect being predominantly the downregulation of gene expression. biorxiv.org Gene ontology (GO) enrichment analysis of the downregulated genes has been performed to identify the specific pathways affected by the drug. biorxiv.org

A minority of the genes affected by Quarfloxin contain G4 sequences, primarily in their RNA. This suggests that the anti-parasitic effect is not solely due to the direct targeting of a large number of G4-containing essential genes. biorxiv.org The complete anti-malarial mode of action of Quarfloxin is thought to be multi-factorial and potentially parasite-specific. nih.govnih.gov

Synergistic and Combination Therapies in Preclinical Settings

The unique mechanism of action of Quarfloxin, (R)- has prompted investigations into its potential use in combination with other therapeutic agents to enhance anti-cancer efficacy.

No preclinical research data was found for the synergistic or combination therapy of Quarfloxin, (R)- with histone deacetylase inhibitors.

A significant area of preclinical research is the exploitation of synthetic lethality, a concept where the combination of two genetic or chemical perturbations leads to cell death, while each alteration on its own is viable. This approach is particularly relevant for cancers with deficiencies in DNA damage repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. arzneimitteltherapie.comnih.gov These cells are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks. nih.gov

G-quadruplex stabilizing compounds, such as Quarfloxin, have been identified as having the potential to selectively kill BRCA1/2-deficient tumor cells. researchgate.net The stabilization of G4 structures by these agents can stall replication forks, leading to an accumulation of DNA damage. researchgate.net In cells with competent HR, this damage can be repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the accumulation of DNA damage induced by G4 stabilizers can be lethal. researchgate.net

Preclinical studies have shown that human cells with mutations in BRCA1 or BRCA2 are particularly sensitive to G4-stabilizing compounds like CX-3543 (Quarfloxin) and CX-5461. researchgate.netresearchgate.net This suggests a synthetic lethal interaction between the G4 stabilization by Quarfloxin and the inherent DNA repair deficiency in these cancer cells. This approach offers a promising therapeutic strategy for targeting tumors with BRCA1/2 mutations, including those that may have developed resistance to other therapies like PARP inhibitors. researchgate.net The induction of DNA damage by Quarfloxin, as evidenced by the formation of γ-H2AX foci in treated cells, supports its role in this synthetic lethal strategy. researchgate.net

Interactive Table: Preclinical Findings on G4 Stabilizers and BRCA Deficiency

| Compound/Agent | Cellular Context | Key Finding | Reference |

| Quarfloxin, (R)- (CX-3543) | BRCA1/2-deficient cells | Identified as a G4 stabilizer that selectively kills BRCA1/2-deficient tumors. | researchgate.net |

| Quarfloxin, (R)- (CX-3543) | U2OS cells | Induces DNA damage, monitored by the formation of γ-H2AX, 53BP1, RPA, and RAD51 foci. | researchgate.net |

| G4-stabilizing compounds | HR-defective cells | Reduce proliferation by inducing DSB accumulation, checkpoint activation, and deregulated G2/M progression. | researchgate.net |

| CX-5461 | BRCA1/2-deficient tumors | Exhibits specific toxicity against cancers with BRCA deficiencies. | researchgate.net |

Structure Activity Relationships and Analog Development of Quarfloxin, R

Design Rationale from Fluoroquinolone Scaffold

The development of Quarfloxin, (R)- as a G-quadruplex (G4) targeting agent originated from the structural framework of fluoroquinolone antibiotics. This class of compounds was initially known for its interaction with bacterial gyrase and topoisomerase II by binding to the enzyme-duplex DNA complex researchgate.net. However, researchers hypothesized that the fluoroquinolone scaffold could be chemically modified to selectively target G-quadruplex structures, which are non-canonical DNA secondary structures implicated in cellular processes such as transcription, replication, and telomere maintenance, and are particularly prevalent in oncogene promoter regions researchgate.netresearchgate.net.

The journey from a duplex-DNA targeting agent to a G-quadruplex selective compound involved key precursor molecules, notably A-62176 and QQ58 nih.govresearchgate.net. A-62176 was a fluoroquinolone derivative known as a topoisomerase II poison that interacted with duplex DNA and possessed favorable drug-like properties nih.govresearchgate.net. The design strategy aimed to shift this interaction preference from duplex DNA to G-quadruplex DNA.

This led to the rational design of QQ58. The core principle was to extend the tetracyclic nucleus of the fluoroquinolone scaffold to create a larger, more planar aromatic system researchgate.net. This modification was intended to facilitate a more favorable energetic interaction, specifically through π-π stacking, with the planar G-quartets characteristic of G-quadruplex structures, as opposed to the base pairs of duplex DNA researchgate.netnih.govnih.gov. QQ58 represented a significant step, demonstrating dual interaction with both topoisomerase II and G-quadruplexes, and served as the direct starting structure for the development of Quarfloxin and its successors nih.govarizona.edu. Quarfloxin (also known as CX-3543) was subsequently developed by Cylene Pharmaceuticals through optimization of this planar, tetrad-interacting moiety and the addition of groove-binding side chains. These modifications were designed to enhance selectivity for G-quadruplexes and reduce the topoisomerase poisoning activity researchgate.net.

| Compound | Class | Primary Target | Key Structural Feature |

| A-62176 | Fluoroquinolone | Topoisomerase II - Duplex DNA | Tetracyclic nucleus nih.govresearchgate.net |

| QQ58 | Fluoroquinolone derivative | Dual Topoisomerase II and G-Quadruplex | Extended, larger planar system researchgate.netnih.gov |

| Quarfloxin, (R)- (CX-3543) | Fluoroquinolone derivative | G-Quadruplexes (rDNA) | Optimized planar moiety and groove-binding arms researchgate.netnih.gov |

The strategic design of Quarfloxin, (R)- was centered on achieving high affinity and selectivity for G-quadruplex DNA over the much more abundant duplex DNA in the cell. The core design principle involved creating a molecule with an extensive, flat aromatic surface to maximize π-π stacking interactions with the G-quartets of the G4 structure researchgate.netnih.gov.

Quarfloxin was engineered to preferentially target G-quadruplexes within the ribosomal DNA (rDNA) nih.govnih.govmedchemexpress.com. The proposed mechanism involves Quarfloxin binding to these G4 structures, which displaces the nucleolin protein researchgate.netnih.govresearchgate.net. This disruption of the critical nucleolin/G-quadruplex complex inhibits ribosomal RNA (rRNA) synthesis, leading to apoptosis in cancer cells, which are often characterized by upregulated ribosome biogenesis nih.govresearchgate.netnih.gov. This targeted approach, focusing on a specific G4-protein interaction, represented a novel strategy in anticancer drug design, moving away from broad DNA damage.

Development of Follow-up Compounds: CX-5461 (Pidnarulex)

Building on the experience with Quarfloxin, a next-generation G-quadruplex interactive compound, CX-5461 (Pidnarulex), was developed nih.govarizona.edu. The aim was to create a compound with an enhanced biological and therapeutic profile.

CX-5461 emerged from optimization programs that initially sought to improve upon the properties of Quarfloxin. At Cylene, CX-5461 was optimized as a selective inhibitor of RNA Polymerase I (Pol I) transcription nih.govresearchgate.netharvard.edu. This optimization focused on enhancing the compound's ability to disrupt the initiation stage of rRNA synthesis, a process highly active in cancer cells harvard.eduspringermedicine.com. The strategies involved modifying the core structure and side chains to improve target engagement and cellular activity. This led to a compound that not only potently inhibited Pol I-driven rDNA transcription but also demonstrated the ability to bind and stabilize G4 structures, stalling DNA replication forks and inducing DNA damage researchgate.netharvard.edu.

While both Quarfloxin and CX-5461 are derived from the same fluoroquinolone lineage and target G-quadruplexes, their precise mechanisms of action show notable differences nih.gov.

Similarities:

Both compounds were derived from the fluoroquinolone scaffold and designed to interact with G-quadruplex structures nih.govarizona.edu.

Both disrupt ribosome biogenesis, a key process in cancer cell proliferation nih.govharvard.edu.

Both have been shown to induce DNA damage and can block replication forks researchgate.netnih.gov.

Differences:

Primary Target: Quarfloxin's primary mechanism is described as the displacement of nucleolin from G-quadruplexes in rDNA, thereby inhibiting rRNA synthesis nih.govresearchgate.net. While initially thought to primarily inhibit the Pol I initiation complex, more recent studies have shown that the key molecular target for CX-5461 is Topoisomerase II (Top2) at transcribed regions that contain G-quadruplexes, effectively acting as a Top2 poison in a locus-specific manner nih.govresearchgate.netnih.govnih.gov.

DNA Damage Response: CX-5461 is considered a more potent DNA damaging agent compared to Quarfloxin nih.govnih.gov. It induces a robust DNA damage response, leading to S-phase delay and G2 cell cycle arrest nih.govmdpi.com. Quarfloxin, in contrast, causes weaker signatures of DNA damage in some models nih.govnih.gov.

Biological Activity: In studies on the malaria parasite Plasmodium falciparum, Quarfloxin was found to be more potent and toxic than CX-5461, despite CX-5461 being the more effective DNA damaging agent, suggesting that Quarfloxin's antimalarial mechanism may be multi-factorial and parasite-specific nih.govnih.gov.

| Feature | Quarfloxin, (R)- (CX-3543) | CX-5461 (Pidnarulex) |

| Primary Mechanism | Displaces nucleolin from rDNA G-quadruplexes, inhibiting rRNA synthesis researchgate.netnih.govresearchgate.net. | Stabilizes G-quadruplexes and acts as a Topoisomerase II poison at these sites nih.govresearchgate.netnih.govnih.gov. |

| DNA Damage | Induces weaker DNA damage signatures in some systems nih.govnih.gov. | Potent inducer of DNA damage and replication stress nih.govmdpi.comresearchgate.net. |

| Initial Optimization Focus | G-quadruplex selectivity over Topoisomerase II researchgate.net. | Inhibition of RNA Polymerase I transcription nih.govresearchgate.net. |

Identification of Key Structural Moieties for G-Quadruplex Interaction and Efficacy

The efficacy of Quarfloxin, (R)- and its analogs as G-quadruplex binders is intrinsically linked to specific structural features that facilitate recognition and stabilization of these four-stranded DNA structures.

The fundamental structural requirement for effective G-quadruplex interaction is a large, planar, electron-deficient aromatic core. This moiety interacts with the planar G-quartets—the hallmark of the G4 structure—primarily through π-π stacking interactions nih.govnih.gov. The extended polycyclic system, evolved from the initial fluoroquinolone scaffold, provides this necessary planarity and surface area for strong binding to the top or bottom face of the G-quartet stack researchgate.net.

Beyond the core, side chains play a crucial role in determining the affinity and selectivity of the interaction. These side chains can interact with the loops and grooves of the G-quadruplex structure. The specific arrangement and chemical nature of these moieties can distinguish between different G4 topologies (e.g., parallel, anti-parallel, hybrid) and can enhance binding affinity. In the optimization of Quarfloxin from QQ58, the addition of specific groove-binding arms was a key strategy to increase selectivity for G-quadruplexes while simultaneously reducing the unwanted interaction with the topoisomerase II-duplex DNA complex researchgate.net. While the precise three-dimensional structure of CX-5461 bound to a G-quadruplex has not been fully elucidated, it is speculated that its hetero-aromatic moieties are essential for the π-π stacking interaction with the G-quartets nih.gov.

Molecular and Cellular Methodologies in Quarfloxin, R Research

Biophysical Techniques for G-Quadruplex Formation and Ligand Interaction

Biophysical methods are fundamental in providing direct evidence of G-quadruplex formation and quantitatively assessing the interaction with stabilizing ligands such as Quarfloxin. These techniques probe the structural and thermodynamic properties of G4-ligand complexes.

The binding of a ligand like Quarfloxin to a G-quadruplex can induce conformational changes or stabilize a pre-existing topology. These events are observed as alterations in the CD spectrum, such as shifts in wavelength maxima or changes in signal intensity. This makes CD spectroscopy a valuable tool for screening G4-interactive compounds and confirming their mode of binding. nih.gov Although specific CD spectral data for Quarfloxin binding are detailed in proprietary research, the general application of the technique involves monitoring these spectral changes upon titration of the compound.

Table 1: Characteristic CD Spectral Signatures of G-Quadruplex Topologies

| G-Quadruplex Topology | Positive Peak Maximum (nm) | Negative Peak Minimum (nm) |

|---|---|---|

| Parallel | ~264 | ~245 |

| Antiparallel | ~295 | ~260 |

| Hybrid | ~295 and ~260 | ~245 |

This table illustrates the generally accepted CD spectral features used to qualitatively identify the folding topology of G-quadruplexes in solution. nih.gov

Fluorescence Resonance Energy Transfer (FRET) melting assays serve as a high-throughput method for identifying and characterizing G-quadruplex stabilizing ligands. nih.gov This technique utilizes a DNA or RNA oligonucleotide sequence capable of forming a G-quadruplex, which is dually labeled with a FRET donor-acceptor pair. nih.gov In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in efficient FRET.

Upon heating, the G-quadruplex unfolds, separating the fluorophores and causing a decrease in the FRET signal. The temperature at which 50% of the structures are unfolded is the melting temperature (Tm). A G4-stabilizing ligand like Quarfloxin will bind to the folded quadruplex, increasing its thermal stability. This stabilization is quantified by an increase in the Tm (ΔTm), which is directly proportional to the binding affinity of the compound. nih.gov FRET assays were instrumental in screening for compounds that interact with the G-quadruplex in the MYC promoter. nih.gov

Table 2: Hypothetical FRET Melt Assay Data for Quarfloxin, (R)-

| Sample | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |

|---|---|---|

| G-Quadruplex alone | 55.0 | - |

| G-Quadruplex + Quarfloxin, (R)- | 68.5 | +13.5 |

| G-Quadruplex + Negative Control | 55.2 | +0.2 |

This table provides a hypothetical example of results from a FRET melt assay, demonstrating how a G4-stabilizing ligand like Quarfloxin, (R)- would induce a significant increase in the melting temperature of a target G-quadruplex.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining high-resolution structural information about G-quadruplexes and their interactions with ligands in solution. nih.gov A key feature of G-quadruplex NMR spectra is the presence of imino proton signals in a distinct chemical shift region between 10.5 and 12.0 ppm. nih.gov These signals arise from the Hoogsteen hydrogen bonds within the G-tetrads and serve as a definitive marker for G-quadruplex formation. nih.gov

1D ¹H NMR titration experiments are commonly used to monitor the binding of a ligand like Quarfloxin. nih.gov Upon addition of the ligand, changes in the chemical shifts and line broadening of the imino proton signals provide direct evidence of binding and can be used to map the interaction site on the G-quadruplex. Furthermore, advanced multidimensional NMR techniques have been successfully employed to study G-quadruplex structures and ligand interactions within living cells, such as Xenopus laevis oocytes. nih.gov This in-cell NMR approach is critical for validating that the interactions observed in vitro also occur in a complex cellular environment. nih.govmdpi.com Given that Quarfloxin is a fluoroquinolone, ¹⁹F NMR can also be a powerful method, offering high sensitivity and a lack of background signal to specifically monitor the compound's engagement with its target inside cells. researchgate.net

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a sensitive and robust method for detecting nucleic acid-ligand and nucleic acid-protein interactions. nih.govnih.gov The technique is based on the principle that a nucleic acid-ligand complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. nih.gov

In the context of Quarfloxin research, EMSA can be used to visualize the binding of the compound to a specific G-quadruplex-forming oligonucleotide. nih.gov A radiolabeled or fluorescently tagged oligonucleotide is folded into its G-quadruplex conformation and incubated with varying concentrations of Quarfloxin. The resulting mixtures are then separated by electrophoresis. The appearance of a new, slower-migrating band (the "shifted" band) corresponding to the G4-Quarfloxin complex confirms the interaction. nih.govnih.gov The intensity of this shifted band typically increases with higher concentrations of the ligand, allowing for a qualitative or semi-quantitative assessment of binding affinity. researchgate.net

Biochemical Assays for DNA/RNA Interactions

Biochemical assays provide detailed information about the specific nucleotides involved in G-quadruplex structures and how ligand binding affects the accessibility of the nucleic acid backbone.

Dimethyl Sulfate (DMS) footprinting is a chemical probing technique used to identify the specific guanine (B1146940) residues that participate in the formation of G-tetrads. nih.govnih.gov DMS methylates the N7 position of guanine bases. However, in a G-quadruplex structure, the N7 positions of guanines involved in Hoogsteen hydrogen bonding within the G-tetrads are shielded and thus protected from methylation by DMS. nih.govresearchgate.net

When the DMS-treated DNA is subsequently cleaved with piperidine, cuts occur at the methylated guanines. The products are then resolved on a denaturing sequencing gel. Guanines that were part of a G-tetrad will show no or significantly reduced cleavage, creating a "footprint" that confirms the G-quadruplex structure. researchgate.net This assay can be extended to study ligand interactions. The binding of Quarfloxin to a G-quadruplex can alter the DMS footprint, for instance, by inducing further protection of loop guanines or enhancing the protection of the G-tetrads, thereby providing valuable information about the ligand's binding site and its stabilizing effect on the structure. nih.govnih.gov

DNA Polymerase Stop (Pol-stop) Assays

DNA polymerase stop (Pol-stop) assays are a fundamental in vitro technique used to identify and characterize compounds that bind to and stabilize non-canonical DNA structures, such as G-quadruplexes. exlibrisgroup.com The principle of this assay is that a DNA polymerase, when replicating a single-stranded DNA template, will pause or stop at a site where a stable secondary structure, like a G-quadruplex, is formed. exlibrisgroup.commedchemexpress.com The stabilization of this structure by a ligand, such as Quarfloxin, enhances the polymerase arrest, providing evidence of the compound's interaction with the G-quadruplex. exlibrisgroup.com

While the Pol-stop assay is a standard method for screening G-quadruplex-interactive agents, specific published studies detailing the results of this assay with Quarfloxin, (R)- are not extensively available in the reviewed literature. However, the known function of Quarfloxin as a G-quadruplex stabilizer suggests that such assays would be instrumental in confirming its direct binding and stabilization of specific G-quadruplex-forming sequences, such as those in the promoter regions of oncogenes. nih.govnih.gov In a typical experiment, a DNA template containing a G-quadruplex-forming sequence would be incubated with a DNA polymerase and primers in the presence and absence of Quarfloxin. The reaction products would then be resolved by gel electrophoresis to detect any premature termination products, with an increase in the intensity of the "stop" band in the presence of Quarfloxin indicating its stabilizing effect on the G-quadruplex structure. exlibrisgroup.com

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences within the natural chromatin context of the cell. researchgate.net This method is particularly relevant for Quarfloxin, as its mechanism of action involves the displacement of the nucleolin protein from G-quadruplex structures in ribosomal DNA (rDNA). nih.govresearchgate.net

In a ChIP assay designed to study Quarfloxin's effects, cells would be treated with the compound, and then the protein-DNA complexes would be cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (in this case, nucleolin) is used to immunoprecipitate the protein and its associated DNA. The cross-links are then reversed, and the purified DNA is analyzed, typically by quantitative PCR (qPCR), to determine the abundance of specific DNA sequences. researchgate.net

For Quarfloxin research, ChIP assays would be employed to demonstrate that treatment with the compound leads to a decrease in the amount of rDNA co-precipitated with nucleolin. This would provide direct evidence that Quarfloxin disrupts the nucleolin-rDNA G-quadruplex interaction in living cells. While the mechanism of nucleolin displacement by Quarfloxin is a central aspect of its function, specific publications presenting the raw ChIP-qPCR data from such experiments with Quarfloxin were not prominent in the surveyed literature. Nevertheless, this technique remains a critical tool for validating the intracellular target engagement of Quarflofen. nih.govnih.gov

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques have been employed to understand the downstream effects of Quarfloxin's interaction with its molecular targets.

Gene Expression Analysis (e.g., RT-qPCR, mRNA Inhibition)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels, and it has been instrumental in demonstrating the effects of Quarfloxin on the expression of key cancer-related genes. researchgate.netresearchgate.net Quarfloxin was initially shown to inhibit the expression of the c-MYC oncogene. nih.gov Furthermore, its primary mechanism involves the inhibition of rRNA synthesis by displacing nucleolin from rDNA G-quadruplexes. nih.govnih.gov

Studies have utilized RT-qPCR to measure the mRNA levels of c-MYC and other apoptosis-related genes, such as BCL-2, following treatment with Quarfloxin. nih.govbrieflands.com These analyses have shown that Quarfloxin can downregulate the expression of these critical survival genes in cancer cells. nih.gov

| Cell Line | Treatment | Target Gene | Result | Reference |

| Neuroblastoma cells | Quarfloxin | c-MYC | Inhibition of mRNA expression | nih.gov |

| Cancer cells | Quarfloxin | rRNA | Inhibition of synthesis | nih.govnih.gov |

| MCF-7 | G-quadruplex binding small molecule | c-MYC, BCL2 | Simultaneous inhibition of expression | nih.gov |

Cell Viability and Apoptosis Assays

To assess the functional consequences of Quarfloxin treatment on cancer cells, researchers have employed a range of cell viability and apoptosis assays. These assays are crucial for determining the antiproliferative and cell-death-inducing capabilities of the compound.

Cell viability is often measured using assays such as the MTT assay, which quantifies the metabolic activity of cells as an indicator of their viability. exlibrisgroup.com Apoptosis, or programmed cell death, is a key mechanism of anticancer drugs. nih.gov The induction of apoptosis by Quarfloxin has been demonstrated in various cancer cell lines, including A549 and HL-60 cells. caymanchem.com Apoptosis can be detected and quantified using methods like Annexin V/propidium iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. nih.gov

| Cell Line | Assay | Treatment | Finding | Reference |

| A549 | Apoptosis Assay | 5 µM Quarfloxin | Induction of apoptosis | caymanchem.com |

| HL-60 | Apoptosis Assay | 5 µM Quarfloxin | Induction of apoptosis | caymanchem.com |

| Neuroblastoma cells | Cell Death Assay | Quarfloxin | Induction of cell death | medchemexpress.com |

| MCF-7 | Apoptosis Assay | G-quadruplex binding small molecule | Induction of apoptosis | nih.gov |

Immunofluorescence and Microscopy for Protein Localization

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. nih.gov This method has been pivotal in demonstrating the primary mechanism of action of Quarfloxin. researchgate.net

Studies have used immunofluorescence to show that Quarfloxin treatment causes a rapid redistribution of the nucleolin protein from the nucleolus, where it is normally concentrated, to the nucleoplasm. nih.govresearchgate.net This relocalization is a direct consequence of Quarfloxin binding to the G-quadruplexes in the rDNA, which displaces nucleolin. nih.govresearchgate.net This visual evidence strongly supports the proposed mechanism of inhibiting ribosome biogenesis.

| Cell Line | Technique | Finding | Reference |

| A549 | Immunofluorescence | Quarfloxin (10 µM) induces nucleolin mislocalization from the nucleoli to the nucleoplasm. | caymanchem.com |

| Cancer cells | Immunofluorescence | Quarfloxin is preferentially concentrated in the nucleolus and causes relocation of nucleolin to the nucleoplasm. | researchgate.net |

Computational and In Silico Approaches

Computational and in silico methods have played a significant role in the development and understanding of Quarfloxin. The initial design of Quarfloxin's precursor, QQ58, was based on the principle of extending the fluoroquinolone scaffold to create a larger, planar system that would favorably interact with the G-quadruplex tetrad over duplex DNA. researchgate.net

Molecular modeling and in silico docking studies are used to predict and analyze the binding of small molecules like Quarfloxin to their targets. researchgate.net These computational approaches allow researchers to visualize the interaction between Quarfloxin and the G-quadruplex structure at an atomic level, helping to refine the design of more potent and selective G-quadruplex-targeting drugs. researchgate.netresearchgate.net

| Approach | Focus | Finding | Reference |

| Rational Drug Design | Fluoroquinolone scaffold modification | Extension of the tetracyclic nucleus to favor G-quadruplex interaction. | researchgate.net |

| Molecular Modeling | Quarfloxin-G-quadruplex interaction | Prediction and analysis of binding modes. | researchgate.netresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Quarfloxin, (R)- (also known as CX-3543), molecular docking has been a key conceptual tool in understanding its interaction with its primary biological target, the G-quadruplex (G4) DNA structure. The rational design of Quarfloxin's precursors was founded on principles that are central to molecular docking. researchgate.net The aim was to extend the tetracyclic nucleus of existing fluoroquinolones into a larger, more planar system. researchgate.net This modification was intended to create a structure that would interact more favorably with the flat, aromatic surface of a G-quartet via π-stacking interactions, as compared to the intercalation pockets of standard duplex DNA. researchgate.netresearchgate.net